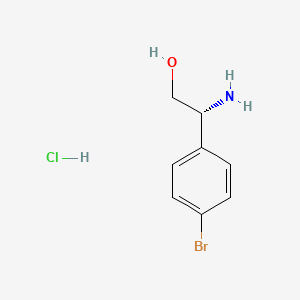

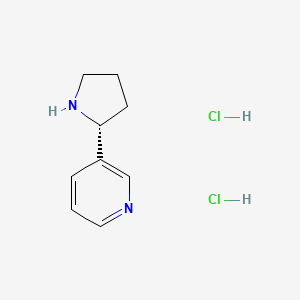

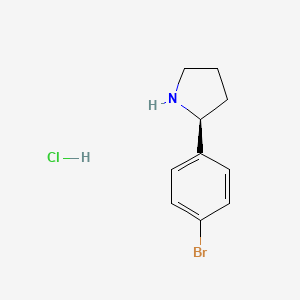

(S)-2-(4-Bromophenyl)pyrrolidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

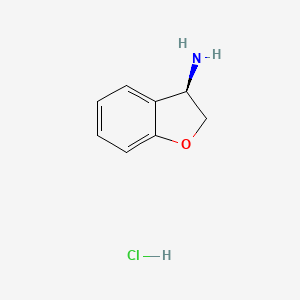

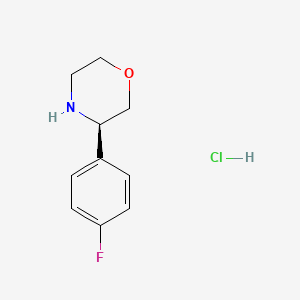

“(S)-2-(4-Bromophenyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1860947-01-8 . It has a molecular weight of 262.58 . The IUPAC name for this compound is (2S)-2-(4-bromophenyl)pyrrolidine hydrochloride .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H12BrN.ClH/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;/h3-6,10,12H,1-2,7H2;1H/t10-;/m0./s1 . This code provides a unique representation of the molecule’s structure.

Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a sealed container in a dry room .

Scientific Research Applications

Asymmetric Synthesis and Molecular Docking

(Ayan et al., 2013) explored the asymmetric synthesis of enantiomerically pure pyrrolidine derivatives, highlighting their potential as thrombin inhibitors. This study showcases the compound's role in synthesizing pyrrolidine derivatives with significant antithrombin activity through a FAM-catalytic methodology.

Cholinesterase Inhibitors

(Pizova et al., 2017) prepared and characterized benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, demonstrating moderate inhibitory effects against acetylcholinesterase and notable anti-butyrylcholinesterase activity. This research underlines the compound's applicability in developing selective inhibitors for enzyme targeting.

Hydrogen-Bonding Patterns

(Balderson et al., 2007) focused on the hydrogen-bonding patterns in enaminones derived from (S)-2-(4-Bromophenyl)pyrrolidine, elucidating the structural basis for the compound's interactions and potential for forming stable crystal structures.

Luminescent Properties and Catalysis

(Xu et al., 2014) synthesized cyclopalladated and cyclometalated complexes of 2-(4-bromophenyl)pyridine demonstrating luminescent properties and their application in catalytic processes. This highlights the compound's utility in materials science and organic catalysis.

Novel Derivatives Synthesis

(Sarbu et al., 2019) synthesized novel bromo-substituted 1,3-dithiolium derivatives, offering insights into the compound's potential for creating new materials with unique chemical properties.

Mechanism of Action

While the specific mechanism of action for “(S)-2-(4-Bromophenyl)pyrrolidine hydrochloride” is not available, it’s worth noting that pyrrolidine derivatives are present in many natural products and pharmacologically important agents . They play key roles in pharmacotherapy and are a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

Future Directions

Pyrrolidine and its derivatives, including “(S)-2-(4-Bromophenyl)pyrrolidine hydrochloride”, are of great interest in the field of drug discovery . They are used to design new compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . Therefore, future research may focus on exploring these aspects further.

properties

IUPAC Name |

(2S)-2-(4-bromophenyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;/h3-6,10,12H,1-2,7H2;1H/t10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKFCHQDGBJUIU-PPHPATTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=CC=C(C=C2)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.